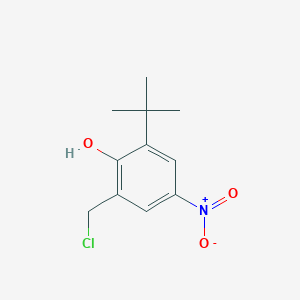
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is an organic compound with a complex structure that includes a tert-butyl group, a chloromethyl group, and a nitrophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol typically involves multiple steps. One common method includes the nitration of 2-tert-butylphenol to introduce the nitro group, followed by chloromethylation to add the chloromethyl group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and formaldehyde with hydrochloric acid for chloromethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or amines can react with the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-tert-Butyl-6-(aminomethyl)-4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-6-(chloromethyl)-4-nitrophenol involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-4-nitrophenol
- 2-tert-Butyl-6-methyl-4-nitrophenol
- 2-tert-Butyl-6-(bromomethyl)-4-nitrophenol
Uniqueness
2-tert-Butyl-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both a chloromethyl and a nitro group on the same aromatic ring
Eigenschaften
CAS-Nummer |
80116-29-6 |
|---|---|
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
2-tert-butyl-6-(chloromethyl)-4-nitrophenol |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)9-5-8(13(15)16)4-7(6-12)10(9)14/h4-5,14H,6H2,1-3H3 |
InChI-Schlüssel |
WKAORQCUIGAGFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


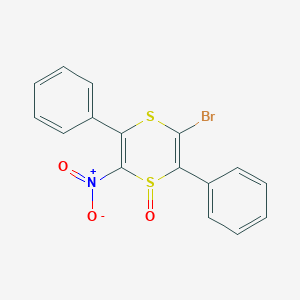
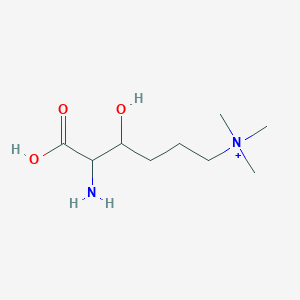

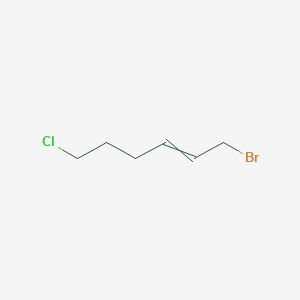
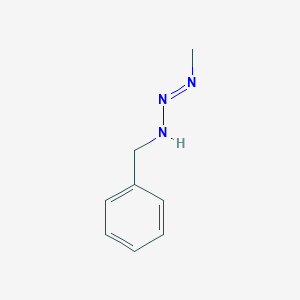
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)


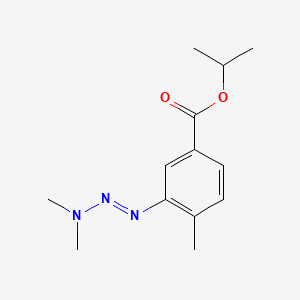
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
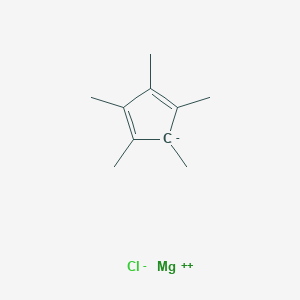

![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
